

NF764: A Covalent Degradator of the Oncogenic Transcription Factor β -Catenin

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Compound of Interest

Compound Name: NF764

Cat. No.: B15541384

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

β -catenin (CTNNB1) is a multifunctional protein critical to both cell-cell adhesion and gene transcription.[1][2][3] As a pivotal component of the canonical Wnt signaling pathway, it plays a fundamental role in embryonic development, tissue homeostasis, and adult tissue regeneration.[4][5] In the absence of a Wnt signal, a cytoplasmic "destruction complex" phosphorylates β -catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[4][6][7] Aberrant Wnt signaling, often due to mutations in destruction complex components (like APC) or in β -catenin itself, leads to its stabilization, nuclear accumulation, and the activation of oncogenic target genes such as c-Myc and Cyclin D1.[6][7][8] This makes β -catenin a key driver in the pathogenesis of numerous human cancers, including colorectal, liver, breast, and ovarian cancers.[1][2]

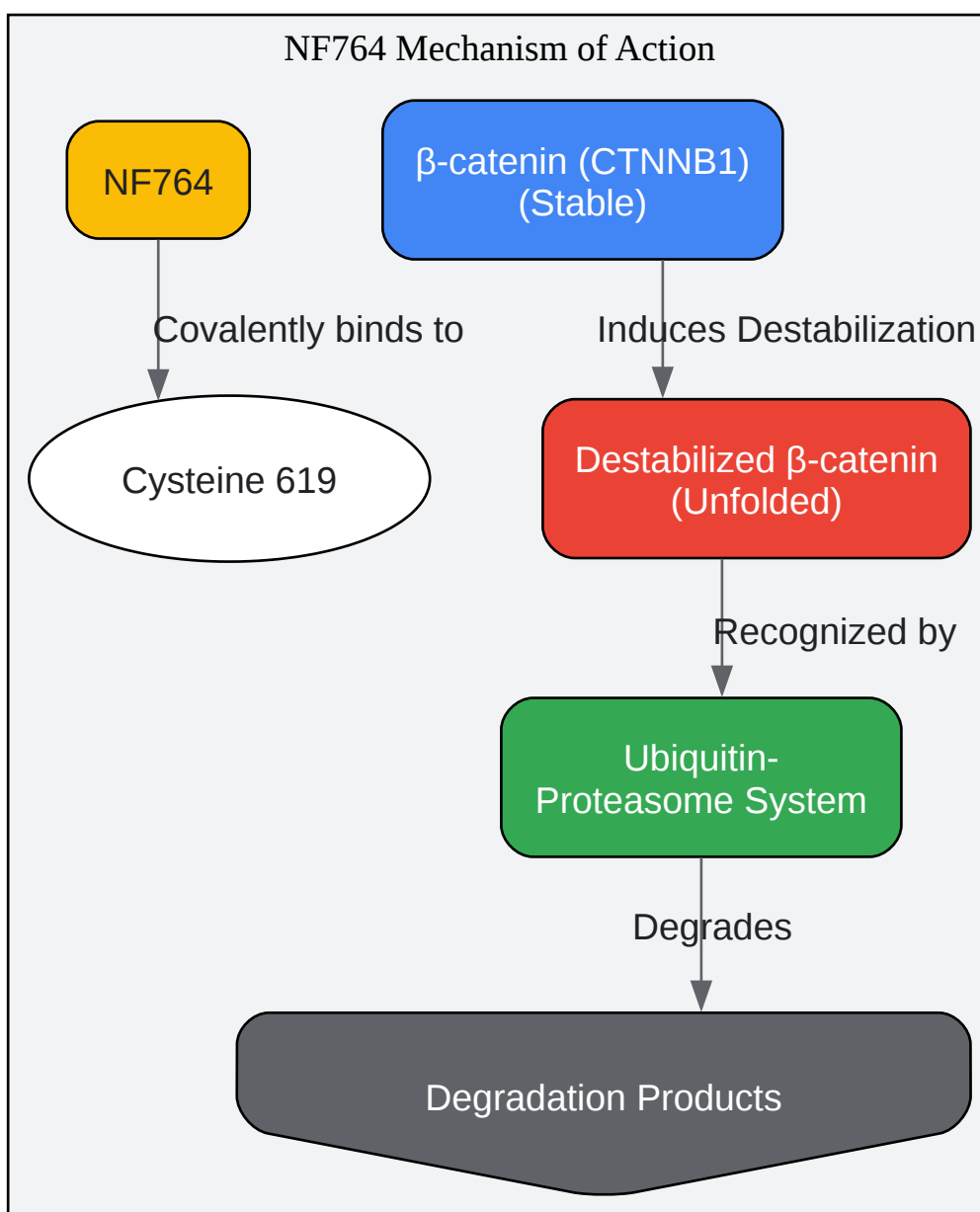
Despite its well-established role in oncology, direct pharmacological targeting of the transcription factor β -catenin has proven exceptionally challenging, leading many to consider it "undruggable".[2] This guide details the discovery and characterization of **NF764**, a novel, potent, and selective covalent degrader of β -catenin that operates through a unique destabilization-mediated mechanism.[1][3][9] By covalently targeting a specific cysteine residue, **NF764** induces the degradation of β -catenin, offering a promising new strategy for inhibiting Wnt-driven cancers.[1][3]

Mechanism of Action of NF764

NF764 is a monovalent, cysteine-reactive covalent ligand designed to directly target and induce the degradation of β -catenin.[1][3] Its mechanism relies on a targeted covalent modification that leads to protein destabilization, rather than recruiting an E3 ligase like traditional PROTAC degraders.

The key steps are:

- **Covalent Binding:** **NF764** possesses an electrophilic "warhead" that enables it to form a covalent bond with a specific, ligandable cysteine residue on the β -catenin protein.[1][9]
- **Target Site Specificity:** Through advanced chemoproteomic profiling, the specific target of **NF764** has been identified as Cysteine 619 (C619) located within a disordered region of β -catenin.[1][9] The covalent modification of this single site is sufficient to mediate the degradation effect.[1]
- **Protein Destabilization:** The covalent adduction of **NF764** to C619 induces a conformational change that destabilizes the overall structure of the β -catenin protein. This was confirmed by cellular thermal shift assays (CETSA), which showed a significant, 7°C decrease in the melting temperature of β -catenin upon **NF764** treatment.[1]
- **Proteasome-Dependent Degradation:** The destabilized and misfolded β -catenin is recognized by the cell's ubiquitin-proteasome system.[1][2] This leads to its ubiquitination and subsequent degradation by the proteasome, effectively reducing cellular levels of the oncoprotein.[1][2][10] This proteasome dependency was confirmed in experiments where pre-treatment with the proteasome inhibitor bortezomib rescued the **NF764**-mediated loss of β -catenin.[1][2]



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NF764 covalently targets C619 on β-catenin, leading to destabilization and proteasomal degradation.

Data Presentation

Table 1: In Vitro Potency and Efficacy of NF764

Parameter	Cell Line	Value	Comments	Reference
DC50	HT29	3.5 nM	Concentration for 50% maximal degradation after 6 hours.	[1][9]
Dmax	HT29	~81-85%	Maximum degradation of β -catenin observed.	[1][9]
Treatment Time	HT29	6 hours	Timepoint for DC50 determination.	[1]
Treatment Time	HiBiT-CTNNB1 HEK293	24 hours	Used for initial characterization and analog screening.	[2][10]

Table 2: Target Engagement and Selectivity

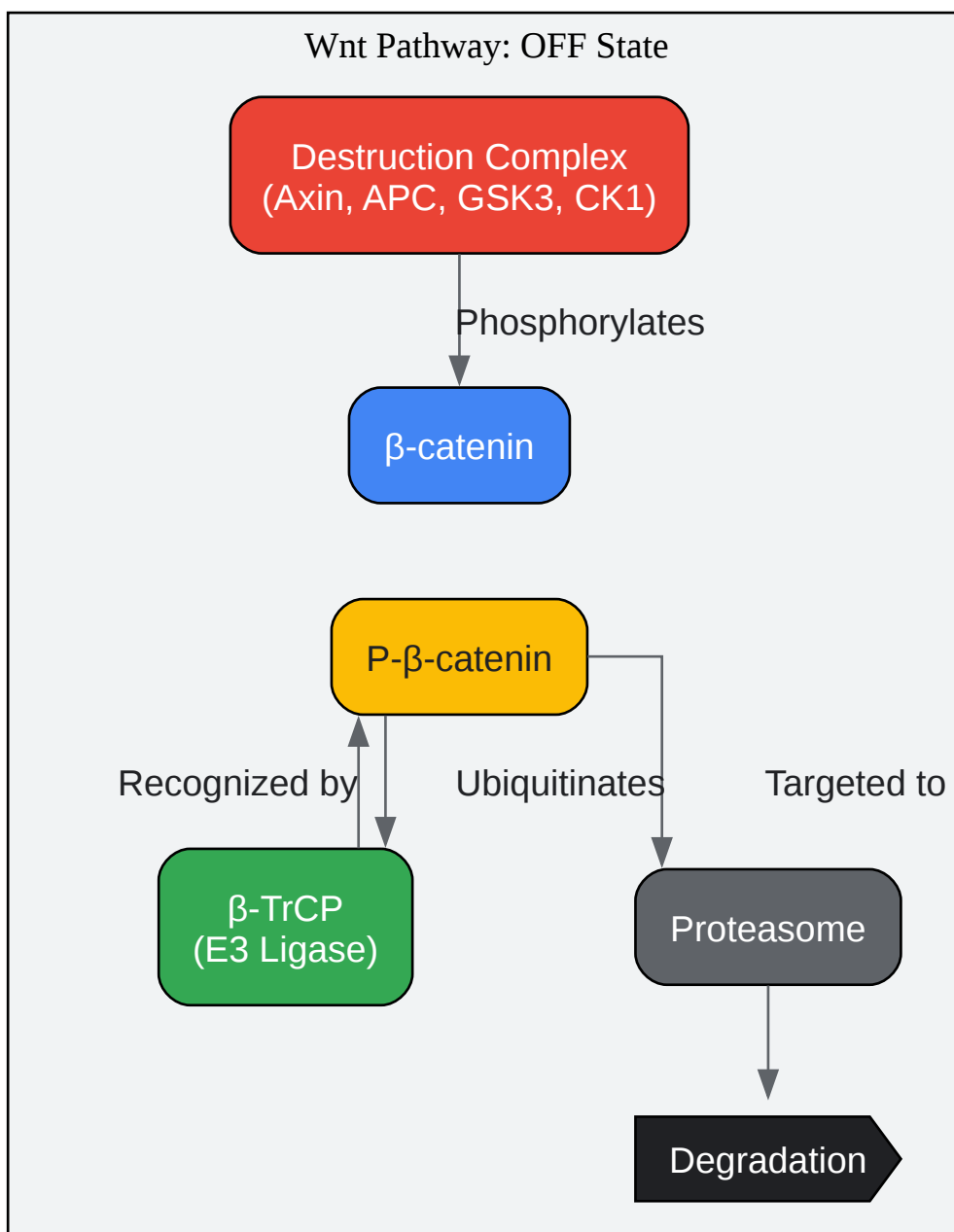
Assay	Cell Line	Result	Comments	Reference
Chemoproteomics	HT29	73% engagement of C619	Achieved with 10 nM NF764 treatment.	[1]
CETSA (ΔT_m)	HT29	-7 °C	Shift in melting temp. from 62°C to 55°C, indicating destabilization.	[1]
Site-Directed Mutagenesis	HEK293T	C619S mutation confers resistance	Confirms C619 is the critical target for degradation.	[1][9]
Quantitative Proteomics	HT29	37 proteins downregulated >2-fold	Out of 6400 proteins quantified, showing relative selectivity for β -catenin.	[1]

Table 3: Functional Consequences of NF764 Treatment

Assay	Cell Line	Effect	Comments	Reference
Gene Expression (mRNA)	HT29	Significant downregulation	Reduced levels of target genes MYC, S100A6, AXIN2, and CCND1.	[1][9]
Cytotoxicity Assay	HT29	Not acutely cytotoxic	Indicates the degradation effect is not due to general cell death.	[1]

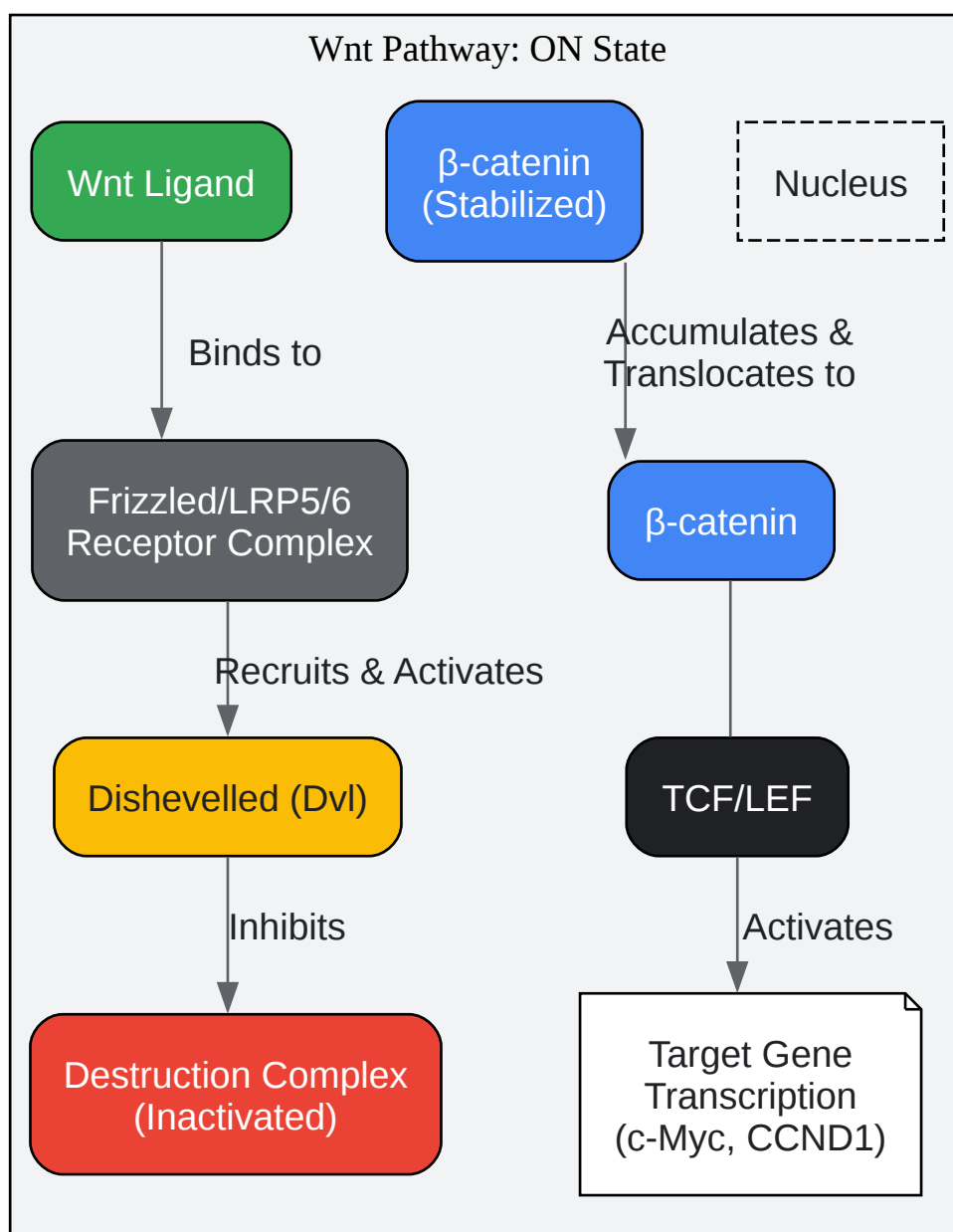
Signaling Pathways

The canonical Wnt/ β -catenin pathway is the primary context for understanding **NF764**'s therapeutic potential. Its activity is tightly controlled, existing in two principal states: "OFF" and "ON".



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Wnt OFF State: β -catenin is phosphorylated, ubiquitinated, and degraded.



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Wnt ON State: β -catenin stabilizes, enters the nucleus, and activates target gene expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are summarized from the primary literature describing the characterization of **NF764**.^{[1][2][11]}

Cell Culture and Treatment

- **Cell Lines:** HT29 (human colorectal adenocarcinoma) and HEK293T (human embryonic kidney) cells were used. A HiBiT-CTNNB1 HEK293 cell line, where β -catenin is tagged with a small HiBiT peptide, was used for luminescence-based protein quantification.
- **Culture Conditions:** Cells were maintained at 37°C with 5% CO₂ in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **Compound Treatment:** Compounds were dissolved in DMSO to create stock solutions. For experiments, cells were treated with the final concentration of the compound in media, with the final DMSO concentration typically kept below 0.1%.

Western Blotting for Protein Degradation

- **Cell Lysis:** After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Lysate protein concentration was determined using a BCA assay.
- **SDS-PAGE:** Equal amounts of protein were loaded onto 4-20% Criterion TGX precast gels for electrophoresis.
- **Transfer:** Proteins were transferred from the gel to a PVDF membrane.
- **Immunoblotting:** Membranes were blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against β -catenin and a loading control (e.g., GAPDH) overnight at 4°C.
- **Detection:** After washing, membranes were incubated with HRP-conjugated secondary antibodies. The signal was visualized using an enhanced chemiluminescence (ECL) substrate on an imaging system like the Bio-Rad ChemiDoc.

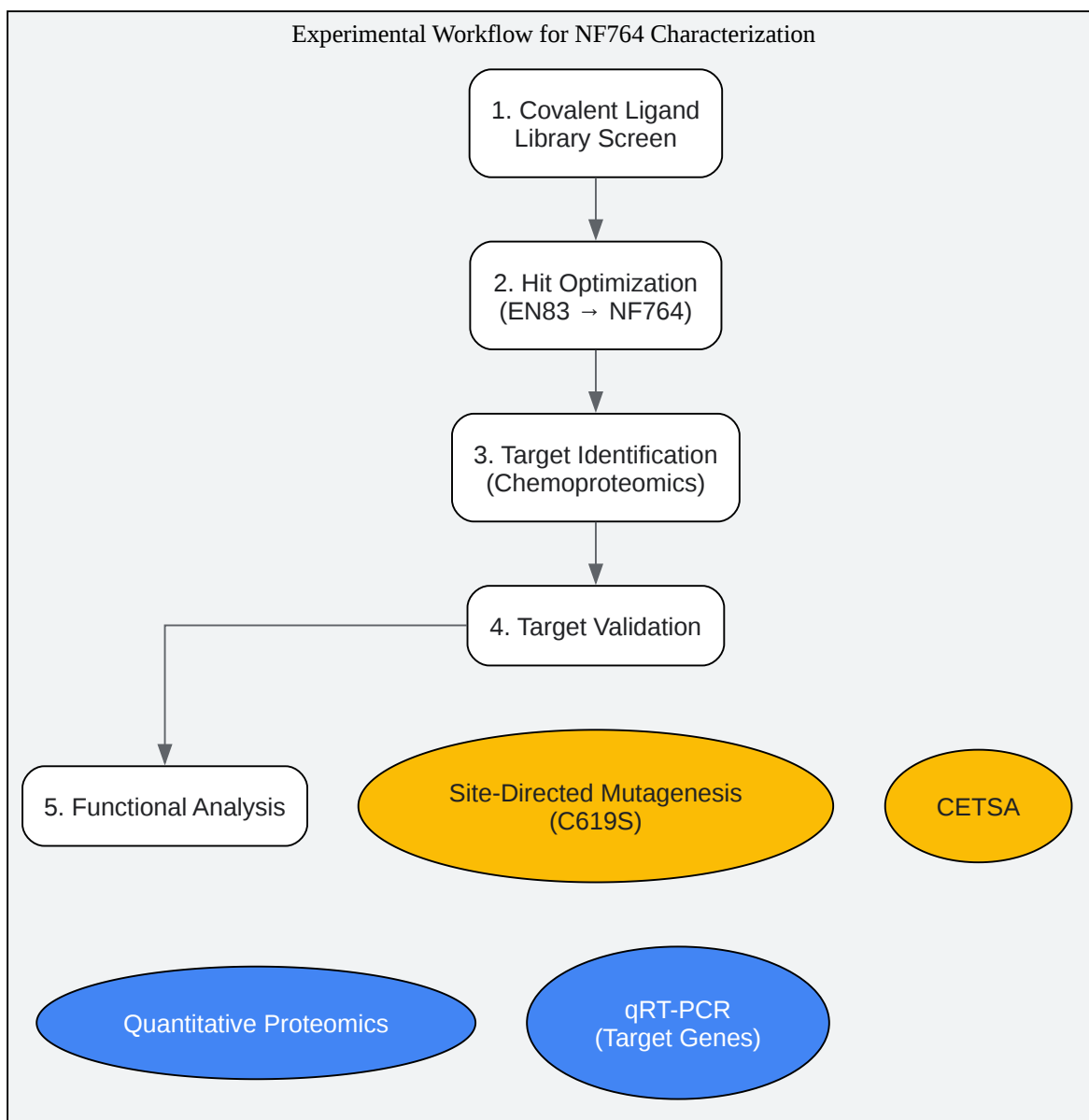
Cellular Thermal Shift Assay (CETSA)

- **Treatment:** Intact HT29 cells were treated with either DMSO or **NF764** (10 nM) for 1 hour.

- **Heating:** The treated cells were harvested, resuspended in PBS, and aliquoted. Aliquots were heated to a range of specified temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
- **Lysis:** Cells were lysed by three freeze-thaw cycles.
- **Centrifugation:** Insoluble, aggregated proteins were pelleted by centrifugation at high speed.
- **Analysis:** The supernatant containing the soluble protein fraction was collected and analyzed by Western blotting to detect the amount of soluble β -catenin remaining at each temperature. The melting temperature (T_m) is the temperature at which 50% of the protein has denatured and precipitated.

Chemoproteomic Profiling for Target Identification

- **Cell Treatment:** HT29 cells were treated with **NF764** (10 nM) for a specified duration.
- **Lysis and Probing:** Cells were lysed, and the proteomes were labeled with a cysteine-reactive probe (e.g., iodoacetamide-alkyne). The probe labels cysteines that were not engaged by the covalent ligand **NF764**.
- **Click Chemistry:** A reporter tag (e.g., biotin-azide) was attached to the probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- **Enrichment and Digestion:** Biotin-tagged proteins were enriched using streptavidin beads. The enriched proteins were digested on-bead into peptides.
- **LC-MS/MS Analysis:** The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine sites. A decrease in signal for a specific cysteine peptide in the **NF764**-treated sample compared to the DMSO control indicates direct target engagement.



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Key experimental workflow used to identify and validate **NF764**.

Conclusion

NF764 represents a significant advancement in the direct targeting of the oncogenic transcription factor β -catenin.[1] Discovered through a cysteine-reactive covalent ligand screen, it has been optimized into a highly potent (DC50 = 3.5 nM) and relatively selective monovalent degrader.[1] Its novel mechanism of action, which involves the covalent modification of a previously un-drugged cysteine (C619) to induce protein destabilization and subsequent proteasome-mediated degradation, provides a new paradigm for targeting challenging proteins. [1][3] The rigorous characterization of **NF764**, from target identification via chemoproteomics to functional validation of Wnt pathway inhibition, establishes it as a critical chemical probe for studying β -catenin biology and a foundational tool for the development of new cancer therapeutics.

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